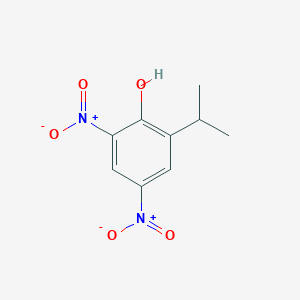
2,4-Dinitro-6-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-6-isopropylphenol is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2,4-Dinitro-6-isopropylphenol is a nitrophenol derivative with the molecular formula C9H10N2O5. Its structure includes two nitro groups and an isopropyl group attached to a phenolic ring, which influences its reactivity and biological activity.
Scientific Research Applications
-
Toxicology Studies
- DNIP has been investigated for its potential effects on endocrine disruption. Studies have shown that it can influence hormone synthesis, particularly estradiol (E2) and progesterone (P4), highlighting its relevance in assessing reproductive toxicity risks .
- The U.S. Environmental Protection Agency (EPA) has included DNIP in their high-throughput screening programs to evaluate its effects on steroidogenesis using the H295R cell line. This assay measures the compound's impact on hormone production, making it a valuable tool for identifying potential endocrine disruptors .
- Herbicide and Insecticide Development
- Environmental Monitoring
Endocrine Disruption Assessment
A significant study utilized the H295R steroidogenesis assay to evaluate DNIP's effect on hormone production. The results indicated that DNIP significantly increased E2 levels, raising concerns about its potential role as an endocrine disruptor in human health and environmental contexts .
Agricultural Applications
Research focusing on the synthesis of amine salts from dinitroalkyl phenols has demonstrated their effectiveness as herbicides. Field trials have shown promising results in controlling weed populations while minimizing damage to non-target species .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Toxicology | Assessment of endocrine disruption potential | Increased E2 and P4 synthesis observed |
| Herbicide Development | Evaluation of dinitroalkyl phenols as agricultural chemicals | Effective against specific pest species |
| Environmental Monitoring | Monitoring of water contaminants | Detected as a persistent pollutant |
Propiedades
Número CAS |
118-95-6 |
|---|---|
Fórmula molecular |
C9H10N2O5 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
2,4-dinitro-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H10N2O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3 |
Clave InChI |
HBYHYLBZPLCIEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Key on ui other cas no. |
29385-11-3 118-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















